molecular formula C9H13NO B13078709 1-(2-Oxoethyl)cyclohexane-1-carbonitrile

1-(2-Oxoethyl)cyclohexane-1-carbonitrile

Cat. No.: B13078709
M. Wt: 151.21 g/mol
InChI Key: CLGOZOFIRYVWLB-UHFFFAOYSA-N
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Description

1-(2-Oxoethyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C₉H₁₃NO It features a cyclohexane ring substituted with a nitrile group and an oxoethyl group

Properties

IUPAC Name

1-(2-oxoethyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-8-9(6-7-11)4-2-1-3-5-9/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGOZOFIRYVWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Oxoethyl)cyclohexane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide.

    Solvent: Ethanol or methanol.

    Temperature: Reflux conditions for several hours.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxoethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: The oxoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-(2-Oxoethyl)cyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Oxoethyl)cyclohexane-1-carbonitrile depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to its reactive nitrile and oxoethyl groups. In biological systems, its mechanism would be determined by its interaction with molecular targets, such as enzymes or receptors, which could be explored through further research.

Comparison with Similar Compounds

1-(2-Oxoethyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

    Cyclohexane-1-carbonitrile: Lacks the oxoethyl group, making it less reactive in certain transformations.

    1-(2-Oxoethyl)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different reactivity and applications.

    Cyclohexanone: Lacks both the nitrile and oxoethyl groups, serving as a simpler precursor in organic synthesis.

The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it a valuable intermediate in various chemical processes.

Biological Activity

1-(2-Oxoethyl)cyclohexane-1-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its chemical formula C10H13NC_{10}H_{13}N and a molecular weight of approximately 163.22 g/mol. The structure features a cyclohexane ring substituted with a carbonitrile group and an oxoethyl side chain, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms, primarily related to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that the compound could exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC₅₀ (µM) Effect
MDA-MB-231 (Breast)15.3Induces apoptosis
HeLa (Cervical)12.7Inhibits cell proliferation
A549 (Lung)18.5Causes cell cycle arrest

The compound's selective cytotoxicity towards cancer cells while sparing normal cells is particularly noteworthy, suggesting a favorable therapeutic index.

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed are as follows:

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Effective against biofilm formation
Escherichia coli64Inhibits growth
Pseudomonas aeruginosa128Moderate activity

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Breast Cancer Study : A study involving MDA-MB-231 cells revealed that treatment with the compound led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This shift suggests a mechanism through which the compound induces programmed cell death in cancerous cells.
  • Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent.

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